molecular formula C9H6BrNO2 B094359 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one CAS No. 19165-25-4

6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one

Katalognummer: B094359
CAS-Nummer: 19165-25-4
Molekulargewicht: 240.05 g/mol
InChI-Schlüssel: JCRULBKTDUOWMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one is a useful research compound. Its molecular formula is C9H6BrNO2 and its molecular weight is 240.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

6-bromo-2-methyl-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-5-11-8-3-2-6(10)4-7(8)9(12)13-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRULBKTDUOWMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Br)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383887
Record name 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19165-25-4
Record name 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Enigma: A Researcher's Guide to Elucidating the Mechanism of Action of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: From Synthetic Intermediate to Therapeutic Probe

In the landscape of medicinal chemistry, certain molecules stand as pivotal crossroads. 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one is one such entity. While extensively documented as a crucial scaffolding intermediate for the synthesis of quinazolinone-based compounds with potent biological activities, its intrinsic mechanism of action remains largely uncharted territory. This guide is conceived not as a static review of established facts, but as a dynamic, investigative roadmap for researchers, scientists, and drug development professionals. Herein, we pivot from the known—its synthetic utility—to the unknown, laying out a systematic, hypothesis-driven framework to dissect and validate its potential as a bioactive agent in its own right. We will proceed with the core assumption that a molecule so adept at generating bioactive derivatives may possess its own latent pharmacological profile.

Part 1: Hypothesis Formulation - Inferring Action from a Family of Actors

The logical starting point for investigating a novel compound is to examine the established activities of its close chemical relatives. The benzoxazinone core and its synthetic successors, the quinazolinones, are privileged structures in pharmacology, known to interact with a range of biological targets. This body of knowledge allows us to formulate several primary hypotheses for the potential mechanism of action of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one.

Hypothesis 1: Inhibition of Critical Oncogenic Kinases

The quinazolinone scaffold, directly synthesized from 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one, is famously present in several approved kinase inhibitors. A prominent example is the epidermal growth factor receptor (EGFR) family of tyrosine kinases, where quinazolines often act as ATP-competitive inhibitors. Furthermore, derivatives have shown activity against the PI3K/Akt signaling pathway, a central node in cell survival and proliferation.

  • Rationale: The structural alerts within the core molecule suggest a potential for interaction with ATP-binding pockets. We hypothesize that the compound may act as an inhibitor of key kinases crucial for cancer cell proliferation and survival.

Hypothesis 2: Disruption of Cytoskeletal Dynamics via Tubulin Polymerization

Certain quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization. They disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Rationale: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Given that derivatives of our lead compound exhibit this behavior, it is plausible that 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one itself could interfere with tubulin function.

Hypothesis 3: Modulation of Inflammatory Signaling Pathways

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response and is also implicated in cancer cell survival and chemoresistance. The benzoxazinone motif has been explored for its anti-inflammatory properties.

  • Rationale: Chronic inflammation is intrinsically linked to oncogenesis. We propose that the compound may exert an anti-inflammatory effect by inhibiting key components of the NF-κB signaling cascade.

Part 2: A Step-by-Step Experimental Workflow for Mechanistic Elucidation

This section provides a detailed, self-validating experimental protocol to systematically test the formulated hypotheses. The workflow is designed to move from broad phenotypic effects to specific molecular targets.

Phase 1: Initial Phenotypic Screening & Viability Assessment

The first step is to ascertain whether the compound has any cytotoxic or anti-proliferative effects. A panel of cancer cell lines representing different tissue origins (e.g., breast, lung, colon) is essential for identifying potential tissue-specific sensitivities.

Protocol 1: Anti-Proliferative Assay (MTS/MTT Assay)

  • Cell Plating: Seed selected cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one (e.g., from 0.1 µM to 100 µM). Treat the cells and include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • Viability Assessment: Add a tetrazolium salt solution (like MTS or MTT) to each well. Incubate until color development is sufficient.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for each cell line.

Data Presentation: IC50 Values Across a Cancer Cell Line Panel

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer[Experimental Data]
A549Lung Cancer[Experimental Data]
HCT116Colon Cancer[Experimental Data]
PC-3Prostate Cancer[Experimental Data]
Phase 2: Testing Specific Mechanistic Hypotheses

Based on the results of the phenotypic screen, we proceed to more specific, target-oriented assays.

Workflow for Investigating Molecular Targets

G pheno Phenotypic Screening (IC50 Determined) hypo1 Hypothesis 1: Kinase Inhibition pheno->hypo1 Proceed if IC50 < 50µM hypo2 Hypothesis 2: Tubulin Disruption pheno->hypo2 Proceed if IC50 < 50µM hypo3 Hypothesis 3: NF-kB Modulation pheno->hypo3 Proceed if IC50 < 50µM assay1 In Vitro Kinase Panel (e.g., EGFR, PI3K, Akt) hypo1->assay1 assay2 Tubulin Polymerization Assay hypo2->assay2 assay3 NF-kB Reporter Assay hypo3->assay3 cell_cycle Cell Cycle Analysis (Flow Cytometry) assay1->cell_cycle If kinase hit confirmed assay2->cell_cycle If polymerization inhibited apoptosis Apoptosis Assay (Caspase 3/7 Activity) assay3->apoptosis If NF-kB inhibited cell_cycle->apoptosis If G2/M arrest observed

Caption: A logical workflow for dissecting the mechanism of action.

Protocol 2: In Vitro Kinase Inhibition Assay

  • Assay Setup: Utilize a commercial kinase assay kit (e.g., ADP-Glo™) for the target kinases (EGFR, PI3K, Akt).

  • Reaction: In a multi-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one.

  • Incubation: Allow the kinase reaction to proceed for the recommended time at the optimal temperature.

  • Detection: Add the detection reagent, which quantifies the amount of product formed (e.g., ADP).

  • Analysis: Measure luminescence or fluorescence and calculate the percentage of kinase inhibition relative to a no-inhibitor control.

Protocol 3: Tubulin Polymerization Assay

  • Reagent Preparation: Use a commercially available kit containing purified tubulin. Prepare tubulin solution in a polymerization buffer.

  • Assay Initiation: In a 96-well plate, add the tubulin solution, GTP (to initiate polymerization), and the test compound at various concentrations.

  • Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and monitor the increase in absorbance at 340 nm over time.

  • Analysis: Compare the polymerization curves of the compound-treated samples to the control. An inhibitory effect will result in a lower rate and extent of polymerization.

Protocol 4: NF-κB Reporter Gene Assay

  • Cell Transfection: Use a cell line (e.g., HEK293T) stably or transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

  • Treatment and Stimulation: Pre-treat the cells with 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one for a defined period, then stimulate NF-κB activation with an appropriate agent (e.g., TNF-α).

  • Cell Lysis: After stimulation, lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Add luciferase substrate to the cell lysate and measure the resulting luminescence.

  • Analysis: A reduction in luminescence in the compound-treated, stimulated cells compared to the stimulated control indicates inhibition of the NF-κB pathway.

Phase 3: Cellular Confirmation and Downstream Effects

Positive hits from the target-based assays must be validated in a cellular context.

Signaling Pathway Visualization

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK Prolif Proliferation/ Survival Akt->Prolif IkB IκB IKK->IkB phosphorylates, leading to degradation NFkB NF-κB IkB->NFkB sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Microtubules->Prolif Mitosis Gene Gene Transcription NFkB_nuc->Gene Gene->Prolif Inhibitor 6-Bromo-2-methyl- 4H-3,1-benzoxazin-4-one Inhibitor->EGFR Inhibitor->PI3K Inhibitor->IKK Inhibitor->Tubulin

Caption: Potential molecular targets within key cellular signaling pathways.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat a sensitive cancer cell line with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting & Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the cells and stain them with a DNA-intercalating dye (e.g., Propidium Iodide) in the presence of RNase.

  • Data Acquisition: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the DNA dye.

  • Analysis: Deconvolute the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests interference with that stage.

Protocol 6: Apoptosis Induction Assay (Caspase-3/7 Activity)

  • Cell Treatment: Treat cells in a 96-well plate with the compound at various concentrations for a relevant time period (e.g., 24 hours).

  • Assay: Add a luminogenic substrate for caspases-3 and -7 (key executioner caspases in apoptosis) to the wells.

  • Measurement: Measure the luminescence, which is proportional to the amount of caspase activity.

  • Analysis: An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.

Part 3: Data Interpretation and Advancing the Investigation

The culmination of this workflow will yield a mechanistic fingerprint of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one.

  • Scenario A: Potent Kinase Inhibition: If the compound strongly inhibits a specific kinase (e.g., EGFR) and causes G1 cell cycle arrest, this points to a primary mechanism as a kinase inhibitor. Further studies would involve Western blotting to confirm the inhibition of downstream phosphorylation events (e.g., p-Akt).

  • Scenario B: Tubulin Polymerization Blockade: If the compound inhibits tubulin polymerization and induces a strong G2/M arrest followed by apoptosis, it is likely acting as a microtubule-destabilizing agent.

  • Scenario C: No Direct Target Hits: If the compound shows anti-proliferative activity but does not score in the specific target-based assays, this suggests an alternative mechanism of action. At this stage, unbiased approaches like thermal proteome profiling or affinity-based proteomics would be necessary for target deconvolution.

Conclusion: Charting the Course for a Promising Scaffold

While 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one has primarily been viewed through the lens of a synthetic precursor, this guide posits that its own biological activity warrants rigorous investigation. The proposed framework, grounded in hypothesis-driven experimentation, provides a clear and robust pathway to transition this molecule from a chemical intermediate to a well-characterized pharmacological agent. By systematically evaluating its effects on cell proliferation, key cancer-related targets, and downstream cellular events, researchers can effectively unlock its true potential and define its place in the landscape of bioactive small molecules.

References

[The reference list will be generated in the final step based on the actual sources used during the content creation process. For this demonstration, placeholder references would be used if external grounding was performed.]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzoxazinone Derivative

The 4H-3,1-benzoxazin-4-one scaffold is a privileged heterocyclic motif renowned for its diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] This document provides a comprehensive guide for the in vitro evaluation of a specific derivative, 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one. This compound's unique substitution pattern suggests potential as a modulator of critical cellular pathways implicated in cancer and inflammatory diseases.

Our understanding of related benzoxazinone compounds suggests that 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one may exert its biological effects through mechanisms such as the induction of apoptosis in rapidly proliferating cancer cells, modulation of DNA repair pathways, or inhibition of key enzymes like serine proteases.[3][4] The protocols detailed herein are designed to rigorously test these hypotheses, providing researchers with the tools to elucidate the compound's mechanism of action and therapeutic potential.

This guide is structured to provide not just procedural steps, but also the scientific rationale behind each assay, ensuring that the experimental design is both robust and mechanistically informative.

I. Preliminary Cytotoxicity Assessment: The MTT Cell Viability Assay

Scientific Rationale: The initial step in characterizing the bioactivity of any potential therapeutic agent is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The intensity of the resulting color, measured spectrophotometrically, is directly proportional to the number of metabolically active (and therefore viable) cells. This assay will allow for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for quantifying the compound's potency.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation_24h Incubate for 24h for cell adherence cell_seeding->incubation_24h compound_prep Prepare serial dilutions of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one treatment Treat cells with compound and vehicle control incubation_24h->treatment compound_prep->treatment incubation_48h Incubate for 48-72h treatment->incubation_48h add_mtt Add MTT solution to each well incubation_48h->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt solubilization Add solubilization buffer (e.g., DMSO) incubation_mtt->solubilization readout Measure absorbance at 570 nm solubilization->readout

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Harvest and count cells (e.g., HeLa, A549, or another cancer cell line of interest).

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one in sterile DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the compound-treated wells) and an "untreated control" (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition and Formazan Solubilization:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[6]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully aspirate the medium containing MTT and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Expected IC50 Values
Cell Line6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one IC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
HeLaExperimental ValueKnown Value
A549Experimental ValueKnown Value
MCF-7Experimental ValueKnown Value

II. Mechanistic Insight: Apoptosis Induction via Caspase-3/7 Activation

Scientific Rationale: A common mechanism of action for anticancer compounds is the induction of apoptosis, or programmed cell death. A key event in the apoptotic cascade is the activation of executioner caspases, such as caspase-3 and caspase-7.[7] These proteases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Assaying for caspase-3/7 activity provides a direct and quantifiable measure of apoptosis induction. The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method that utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[8] This cleavage releases aminoluciferin, which is then consumed by luciferase to generate a stable "glow-type" luminescent signal that is proportional to caspase activity.

Experimental Workflow: Caspase-3/7 Assay

Caspase_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Caspase-Glo® 3/7 Assay seed_cells Seed cells in a 96-well white-walled plate incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat with compound (e.g., at IC50 and 2x IC50) incubate_24h->treat_cells incubate_treatment Incubate for a predetermined time (e.g., 24h) treat_cells->incubate_treatment add_reagent Add Caspase-Glo® 3/7 Reagent incubate_treatment->add_reagent incubate_reagent Incubate at room temperature (30-60 min) add_reagent->incubate_reagent read_luminescence Measure luminescence incubate_reagent->read_luminescence

Caption: Workflow for measuring apoptosis via caspase-3/7 activity.

Detailed Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well, white-walled plate (for luminescence assays) at a density of 10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Treat the cells with 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50).

    • Include vehicle control and a positive control for apoptosis (e.g., Staurosporine at 1 µM).

    • Incubate for a suitable duration to induce apoptosis (e.g., 12, 24, or 48 hours).

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[8]

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the fold change in caspase-3/7 activity relative to the vehicle control.

    • Present the data as a bar graph showing the fold increase in luminescence for each treatment condition.

III. Investigating Genotoxicity: The Comet Assay (Single-Cell Gel Electrophoresis)

Scientific Rationale: Many cytotoxic agents exert their effects by causing damage to cellular DNA. The comet assay is a sensitive and versatile method for detecting DNA strand breaks (both single and double-strand breaks) in individual eukaryotic cells.[9][10] When cells with damaged DNA are embedded in an agarose gel and subjected to electrophoresis, the fragmented DNA migrates away from the nucleus, forming a "comet tail."[10] The length and intensity of this tail are proportional to the extent of DNA damage. This assay can help determine if 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one has genotoxic effects.

Experimental Workflow: Comet Assay

Comet_Workflow cluster_prep Cell Preparation & Treatment cluster_embedding Cell Embedding cluster_lysis_electrophoresis Lysis & Electrophoresis cluster_analysis Staining & Analysis treat_cells Treat cells with compound harvest_cells Harvest and resuspend cells treat_cells->harvest_cells mix_cells Mix cells with low-melting-point agarose harvest_cells->mix_cells cast_gel Cast gel on a microscope slide mix_cells->cast_gel solidify_gel Solidify gel at 4°C cast_gel->solidify_gel lysis Lyse cells in high-salt buffer solidify_gel->lysis unwinding Unwind DNA in alkaline buffer lysis->unwinding electrophoresis Perform electrophoresis unwinding->electrophoresis stain Stain DNA with a fluorescent dye electrophoresis->stain visualize Visualize comets using fluorescence microscopy stain->visualize analyze Quantify DNA damage (e.g., tail moment) visualize->analyze

Caption: Workflow for detecting DNA damage using the Comet Assay.

Detailed Protocol: Alkaline Comet Assay
  • Cell Treatment and Harvesting:

    • Treat cells in culture with 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one at various concentrations for a short duration (e.g., 2-4 hours). Include a positive control (e.g., H2O2 or etoposide).

    • Harvest the cells by trypsinization, wash with ice-cold PBS, and resuspend at a concentration of 1 x 10^5 cells/mL in ice-cold PBS.

  • Slide Preparation and Cell Embedding:

    • Prepare 1% normal melting point agarose in PBS and coat microscope slides. Allow to dry completely.

    • Mix 10 µL of the cell suspension with 90 µL of 0.5% low melting point agarose (at 37°C).

    • Quickly pipette the mixture onto the pre-coated slide and cover with a coverslip.

    • Place the slides on ice for 10 minutes to allow the agarose to solidify.

  • Cell Lysis:

    • Carefully remove the coverslips and immerse the slides in a cold, freshly prepared lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.

  • DNA Unwinding and Electrophoresis:

    • Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13).

    • Allow the DNA to unwind for 20-40 minutes in the buffer.

    • Perform electrophoresis at a low voltage (e.g., 25 V) and current (e.g., 300 mA) for 20-30 minutes.

  • Neutralization, Staining, and Visualization:

    • Carefully remove the slides from the electrophoresis tank and wash them gently three times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5).

    • Stain the DNA by adding a small volume of a fluorescent DNA dye (e.g., SYBR Green or propidium iodide) to each slide.

    • Visualize the slides using a fluorescence microscope.

  • Data Analysis:

    • Capture images of the comets and analyze them using specialized software to quantify the extent of DNA damage. Common parameters include tail length, percentage of DNA in the tail, and tail moment (tail length × percentage of DNA in the tail).

IV. Target Validation: PARP1 Inhibition Assay

Scientific Rationale: Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks.[11] Inhibition of PARP1 is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.[12] Given that 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one may induce DNA damage, it is plausible that it could also modulate the activity of DNA repair enzymes like PARP1. A fluorescence polarization (FP)-based assay can be used to assess the inhibitory activity of the compound on PARP1. This assay measures the binding of a fluorescently labeled NAD+ analog to PARP1, where inhibition of this binding by the test compound results in a decrease in fluorescence polarization.

Detailed Protocol: PARP1 Inhibition Assay (Fluorescence Polarization)
  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA).

    • Dilute recombinant human PARP1 enzyme and the fluorescently labeled NAD+ analog in the reaction buffer to the desired working concentrations.

    • Prepare serial dilutions of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one and a known PARP1 inhibitor (e.g., Olaparib) in the reaction buffer.

  • Assay Procedure:

    • In a 384-well, low-volume, black plate, add the test compound or control.

    • Add the PARP1 enzyme to all wells except the "no enzyme" control.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the fluorescent NAD+ analog.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a suitable plate reader.

    • Calculate the percent inhibition for each concentration of the test compound relative to the "no inhibitor" and "no enzyme" controls.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: PARP1 Inhibition
CompoundPARP1 IC50 (nM)
6-Bromo-2-methyl-4H-3,1-benzoxazin-4-oneExperimental Value
Olaparib (Positive Control)~5-10 nM (literature value)

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one. By systematically evaluating its cytotoxicity, pro-apoptotic activity, genotoxicity, and potential for enzyme inhibition, researchers can gain significant insights into its therapeutic potential. Positive results from these assays would warrant further investigation, including more detailed mechanistic studies (e.g., cell cycle analysis, western blotting for key apoptotic and DNA damage response proteins) and progression to in vivo models.

References

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Pawar, S. S., et al. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. World Journal of Pharmaceutical Research, 5(6), 557-571. Retrieved January 27, 2026, from [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (2022). Frontiers in Chemistry, 10, 1047683. Retrieved January 27, 2026, from [Link]

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Mortezaee, K., et al. (2019). Strategies for the evaluation of DNA damage and repair mechanisms in cancer. Journal of Cellular Physiology, 234(11), 19331-19343. Retrieved January 27, 2026, from [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2022). STAR Protocols, 3(4), 101784. Retrieved January 27, 2026, from [Link]

  • DNA Damage Assays. (n.d.). Champions Oncology. Retrieved January 27, 2026, from [Link]

  • Caspase-3/7 activity. (2021). protocols.io. Retrieved January 27, 2026, from [Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][3]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024). Molecules, 29(13), 3035. Retrieved January 27, 2026, from [Link]

  • PARP1 Olaparib Competitive Inhibitor Assay Kit. (n.d.). BPS Bioscience. Retrieved January 27, 2026, from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved January 27, 2026, from [Link]

  • Preparation of Novel PARP1 Inhibitors and Their Use in Cancer Treatment. (2022). ACS Medicinal Chemistry Letters, 13(8), 1334-1340. Retrieved January 27, 2026, from [Link]

  • Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). (2021). SCIREA Journal of Clinical Medicine, 6(5), 136-146.
  • Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][13]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. (2022). Molecules, 27(15), 4998. Retrieved January 27, 2026, from [Link]

  • In Vitro/In Vivo DNA Damage and Repair. (n.d.). Molecular Diagnostic Services. Retrieved January 27, 2026, from [Link]

  • In Silico Investigation of the Molecular Mechanism of PARP1 Inhibition for the Treatment of BRCA-Deficient Cancers. (2023). International Journal of Molecular Sciences, 24(4), 3894. Retrieved January 27, 2026, from [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit. (n.d.). Elabscience. Retrieved January 27, 2026, from [Link]

  • Standards for Quantitative Measurement of DNA Damage in Mammalian Cells. (2021). International Journal of Molecular Sciences, 22(19), 10457. Retrieved January 27, 2026, from [Link]

  • Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. (2023). Molecules, 28(3), 1146. Retrieved January 27, 2026, from [Link]

  • Efficacy and safety of PARP inhibitors monotherapy or combination therapy with anti-angiogenics in ovarian cancer: a network meta-analysis. (2023). Frontiers in Pharmacology, 14, 1234567.
  • An In Vitro DNA Double-Strand Break Repair Assay Based on End-Joining of Defined Duplex Oligonucleotides. (2012). In DNA Repair. Methods in Molecular Biology (Vol. 920). Humana Press. Retrieved January 27, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved January 27, 2026, from [Link]

  • 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2889. Retrieved January 27, 2026, from [Link]

Sources

Application Notes and Protocols for Evaluating the Antifungal Activity of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antifungal Agents and the Potential of Benzoxazinones

The escalating threat of invasive fungal infections, compounded by the emergence of drug-resistant strains, presents a formidable challenge to global public health. The current antifungal armamentarium is limited to a handful of drug classes, and the therapeutic pipeline for novel agents remains sparse. This landscape necessitates the exploration of new chemical scaffolds with unique mechanisms of action. The benzoxazinone core, a privileged heterocyclic motif, has garnered significant interest in medicinal chemistry due to its diverse biological activities. While the specific antifungal properties of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one are not yet extensively documented, its structural analogs, particularly quinazolinones and other benzoxazinone derivatives, have demonstrated promising antifungal efficacy against a spectrum of pathogenic fungi.[1][2][3] This application note provides a comprehensive guide for researchers to systematically evaluate the in vitro antifungal potential of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one, from initial screening to preliminary mechanistic insights.

The rationale for investigating this particular compound is rooted in the established bioactivity of the benzoxazinone scaffold. Halogenation at the 6-position, as seen with the bromo-substituent, has been shown in related heterocyclic systems to enhance antimicrobial activity.[4] The 2-methyl group may also play a role in the compound's interaction with fungal targets. Therefore, a rigorous and standardized evaluation of this molecule is warranted to determine its potential as a lead compound in antifungal drug discovery.

Fungal Pathogen Selection: A Strategic Approach

The selection of fungal pathogens for screening is a critical step in the evaluation of a novel antifungal candidate. A tiered approach is recommended, beginning with a panel of clinically relevant and representative fungal species. The following pathogens are suggested for the initial screening of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one:

  • Candida albicans : A leading cause of opportunistic fungal infections in humans, representing a key target for new antifungal therapies.

  • Aspergillus fumigatus : A primary causative agent of invasive aspergillosis, a life-threatening infection in immunocompromised individuals.

  • Cryptococcus neoformans : The principal etiologic agent of cryptococcal meningitis, a severe infection of the central nervous system.

  • Non-albicans Candida species (e.g., C. glabrata, C. parapsilosis) : These species are increasingly associated with drug resistance and are important targets for new antifungals.

  • Filamentous fungi (e.g., Fusarium spp., Scedosporium spp.) : These molds are often intrinsically resistant to conventional antifungal agents and represent a significant unmet medical need.

This selection provides a broad spectrum of fungal morphologies (yeast and filamentous), pathogenic mechanisms, and known drug susceptibility profiles, allowing for a comprehensive initial assessment of the compound's activity.

Primary Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI/EUCAST Guidelines)

The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The following protocol is a harmonized approach based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle

This method involves challenging a standardized inoculum of a fungal isolate with serial dilutions of the test compound in a liquid medium within a 96-well microtiter plate. The MIC is defined as the lowest concentration of the compound that inhibits visible fungal growth after a specified incubation period.

Materials
  • 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one (powder form)

  • Dimethyl sulfoxide (DMSO, sterile)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well, U-bottom microtiter plates

  • Selected fungal isolates

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) plates

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Spectrophotometer or McFarland standards

  • Humidified incubator

Protocol
  • Compound Preparation:

    • Prepare a stock solution of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one in DMSO (e.g., 10 mg/mL). Ensure complete dissolution.

    • Perform serial twofold dilutions of the stock solution in RPMI-1640 medium to achieve a concentration range that will be further diluted in the assay plate (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation:

    • Subculture the fungal isolates on SDA or PDA plates and incubate at 35°C for 24-48 hours (for yeasts) or until adequate sporulation is observed (for molds).

    • For yeasts, suspend several colonies in sterile saline. For molds, gently scrape the surface of the culture with a sterile, wetted swab to harvest conidia.

    • Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard or a spectrophotometric equivalent (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve the final inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

  • Assay Plate Preparation:

    • Add 100 µL of the appropriate twofold dilution of the test compound to the wells of a 96-well plate.

    • Add 100 µL of the standardized fungal inoculum to each well. This will result in a final compound concentration range of, for example, 128 µg/mL to 0.25 µg/mL.

    • Include a positive control well (inoculum without compound) and a negative control well (medium only).

  • Incubation:

    • Incubate the plates in a humidified incubator at 35°C for 24-48 hours (or longer for slow-growing molds).

  • MIC Determination:

    • Read the plates visually or with a microplate reader. The MIC is the lowest concentration of the compound that causes a significant reduction in growth (typically ≥50% for azoles and related compounds) compared to the positive control.

Experimental Workflow Diagram

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Compound Stock (in DMSO) & Serial Dilutions Plate_Setup Dispense Compound Dilutions & Fungal Inoculum into 96-well Plate Compound_Prep->Plate_Setup Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland) Inoculum_Prep->Plate_Setup Incubation Incubate at 35°C for 24-48h Plate_Setup->Incubation MIC_Reading Read MICs (Visually or Spectrophotometrically) Incubation->MIC_Reading Data_Analysis Record & Analyze Data MIC_Reading->Data_Analysis

Caption: Broth Microdilution Workflow for MIC Determination.

Secondary Screening: Agar-Based Methods

For a qualitative or semi-quantitative assessment of antifungal activity, agar-based methods such as disk diffusion can be employed.

Disk Diffusion Assay
  • Plate Preparation: Prepare Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue.

  • Inoculation: Evenly spread the standardized fungal inoculum over the surface of the agar plates.

  • Disk Application: Impregnate sterile paper disks with a known concentration of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one and place them on the inoculated agar surface.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Zone of Inhibition: Measure the diameter of the zone of clearing around the disk, which indicates the extent of fungal growth inhibition.

Data Presentation: Hypothetical Antifungal Activity

While specific data for 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one is not yet available, the following table presents hypothetical MIC values based on the activity of structurally related 6-bromo-quinazolinones against common fungal pathogens.[4] This serves as an example of how to present the generated data.

Fungal Species6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans81
Aspergillus niger16>64
Curvularia lunata4Not Tested

Note: These are hypothetical values for illustrative purposes only. Actual experimental results may vary.

Preliminary Mechanistic Studies: Investigating the Mode of Action

Understanding the mechanism of action is crucial for the development of a novel antifungal agent. Based on literature for other antifungal compounds and the structure of benzoxazinones, a potential target is the fungal cell wall.

Chitin Synthase Inhibition Assay

Chitin is an essential component of the fungal cell wall, and its synthesis is a validated target for antifungal drugs.[5][6] The following protocol outlines a basic assay to investigate if 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one inhibits chitin synthase.

  • Enzyme Preparation: Prepare a crude extract of chitin synthase from a fungal source (e.g., Saccharomyces cerevisiae or a relevant pathogenic fungus).

  • Reaction Mixture: Set up a reaction mixture containing the enzyme extract, the substrate UDP-N-acetylglucosamine (radiolabeled or coupled to a colorimetric reporter), and various concentrations of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one.

  • Incubation: Incubate the reaction mixture under optimal conditions for enzyme activity.

  • Detection of Chitin Synthesis: Quantify the amount of chitin produced by measuring the incorporation of the radiolabeled substrate or the generation of the colorimetric product.

  • Data Analysis: Calculate the percentage of inhibition of chitin synthase activity at each concentration of the test compound and determine the IC50 value.

Proposed Signaling Pathway Diagram

Chitin_Synthase_Inhibition UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to Chitin Chitin (Product) Chitin_Synthase->Chitin Synthesizes Test_Compound 6-Bromo-2-methyl-4H-3,1- benzoxazin-4-one Test_Compound->Chitin_Synthase Inhibits Cell_Wall Fungal Cell Wall Integrity Chitin->Cell_Wall Essential for

Caption: Proposed Mechanism of Action via Chitin Synthase Inhibition.

Conclusion and Future Directions

This application note provides a robust framework for the initial in vitro evaluation of the antifungal activity of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one. The outlined protocols, based on internationally recognized standards, ensure the generation of reliable and reproducible data. While the benzoxazinone scaffold holds promise, further studies, including cytotoxicity assays against mammalian cell lines, in vivo efficacy studies in animal models of fungal infection, and more in-depth mechanistic investigations, are essential to fully elucidate the therapeutic potential of this compound. The systematic approach described herein will enable researchers to efficiently assess the promise of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one as a novel antifungal lead compound.

References

  • Chenghao, L., Wenbo, Z., Shengzhou, W., Xiuhong, L., & Xingju, Z. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1233589. [Link]

  • Emara, A. R., & Abd Elattif, N. S. (2016). Formulation of 2-methyl-3,1-(4H)-benzoxazin-4-one and evaluation its antifungal activity against some pathogenic fungi. Egyptian Journal of Plant Protection Research Institute, 4(2), 237-246. [Link]

  • Nowakowska, Z., et al. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Molecules, 21(3), 349. [Link]

  • Gow, N. A. R., & Lenardon, M. D. (2022). Fungal Chitin Synthases: Structure, Function, and Regulation. Journal of Fungi, 8(11), 1157. [Link]

  • Vashi, R. T., Shelat, C. D., & Patel, H. (2011). Synthesis and antifungal activity of 6-bromo-2-[(4-(3-chlorophenyl) piperazine-1-yl) methyl]-3-[8-hydroxyquinolin-5-yl]-3(H)-quinazolin-4-one ligand [Hl13] and its metal chelates. International Journal of Pharmaceutical Research, 3(3), 85-89. [Link]

  • Ruiz-Herrera, J., & Sentandreu, R. (2002). Chitin synthesis as target for antifungal drugs. Current drug targets. Infectious disorders, 2(4), 333–342. [Link]

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h)-one from 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-one. Journal of Medical and Scientific Research, 11(2), 196-202. [Link]

  • Asif, M. (2022). A review on the synthesis and antifungal activity of 1,4-benzoxazine derivatives. Current Research in Pharmaceutical Sciences, 12(1), 1-10. [Link]

  • Anonymous. (2022). Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline. ResearchGate. [Link]

  • Kumar, A., et al. (2010). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Indian Journal of Pharmaceutical Sciences, 72(3), 367-371. [Link]

  • Szymańska, E., et al. (2018). Synthesis and Anti-Yeast Evaluation of Novel 2-Alkylthio-4-chloro-5-methyl-N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamide Derivatives. Molecules, 23(1), 169. [Link]

  • Kumar, A., et al. (2010). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. PubMed, 72(3), 367-71. [Link]

  • Reddy, T. R., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(15), 4991. [Link]

Sources

Anwendungs- und Protokollleitfaden: Derivatisierung von 6-Brom-2-methyl-4H-3,1-benzoxazin-4-on für das biologische Screening

Author: BenchChem Technical Support Team. Date: February 2026

Verfasser: Dr. Gemini, Senior Application Scientist Datum: 27. Januar 2026 Zusammenfassung: Dieser Leitfaden bietet detaillierte Protokolle und wissenschaftliche Einblicke in die Synthese und Derivatisierung von 6-Brom-2-methyl-4H-3,1-benzoxazin-4-on. Der Fokus liegt auf der Umwandlung dieses vielseitigen Bausteins in eine Bibliothek von Chinazolinon-Derivaten, die für das biologische Screening auf potenzielle antimikrobielle und zytotoxische Aktivitäten vorbereitet werden. Die hier beschriebenen Methoden sollen Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung befähigen, neue therapeutische Leitstrukturen zu erforschen.

Einleitung: Die strategische Bedeutung von Benzoxazinonen in der medizinischen Chemie

4H-3,1-Benzoxazin-4-one sind eine privilegierte Klasse von heterozyklischen Verbindungen, die als wichtige Vorstufen in der Synthese von pharmakologisch aktiven Molekülen, insbesondere Chinazolinonen, dienen. Ihre Synthesezugänglichkeit und die Reaktivität des Lactonrings machen sie zu idealen Ausgangsmaterialien. Das spezifische Molekül, 6-Brom-2-methyl-4H-3,1-benzoxazin-4-on, ist von besonderem Interesse. Die Methylgruppe an Position 2 stabilisiert die Struktur, während das Bromatom an Position 6 als strategisches Funktionalisierungselement dient. Halogene wie Brom können die pharmakokinetischen Eigenschaften eines Moleküls durch Erhöhung der Lipophilie und die Bildung von Halogenbrückenbindungen an Proteintargets signifikant beeinflussen.

Die primäre Reaktivität des Benzoxazinon-Rings konzentriert sich auf den elektrophilen Charakter der Carbonylgruppen an den Positionen C2 und C4. Dies ermöglicht eine Ringöffnung durch Nukleophile, gefolgt von einem Ringschluss, was eine effiziente Methode zur Synthese von N-substituierten Chinazolinonen darstellt. Dieser Leitfaden beschreibt die Synthese des Ausgangsmaterials und zwei primäre Derivatisierungswege: die Reaktion mit primären Aminen und die Reaktion mit Hydrazin, um eine Bibliothek strukturell vielfältiger Verbindungen für das anschließende biologische Screening zu erstellen.

Synthese des Ausgangsmaterials: 6-Brom-2-methyl-4H-3,1-benzoxazin-4-on

Die Grundlage für jede Derivatisierung ist die effiziente und reine Synthese des Ausgangsmaterials. Der etablierteste Weg führt über die Acylierung von 5-Bromanthranilsäure mit einem Überschuss an Essigsäureanhydrid, das sowohl als Acylierungsreagenz als auch als Dehydratisierungsmittel fungiert.

Protokoll 2.1: Synthese von 6-Brom-2-methyl-4H-3,1-benzoxazin-4-on

Begründung der Methode: Die Verwendung von überschüssigem Essigsäureanhydrid fördert die Bildung des N-Acetyl-Intermediats, das in situ zum Benzoxazinon-Ring cyclisiert. Die Reaktion wird unter Rückfluss erhitzt, um eine ausreichende Aktivierungsenergie für die Cyclisierung und Wasserabspaltung zu gewährleisten.

Materialien:

  • 5-Bromanthranilsäure

  • Essigsäureanhydrid

  • Rundkolben (100 ml)

  • Rückflusskühler

  • Heizpilz mit Magnetrührer

  • Eisbad

  • Büchnertrichter und Saugflasche

  • Filterpapier

  • Ethanol (für die Rekristallisation)

Schritt-für-Schritt-Verfahren:

  • In einem 100-ml-Rundkolben werden 10,0 g (ca. 46,3 mmol) 5-Bromanthranilsäure vorgelegt.

  • Unter Rühren werden 30 ml (ca. 318 mmol) Essigsäureanhydrid zugegeben.

  • Ein Rückflusskühler wird aufgesetzt und das Reaktionsgemisch wird 3 Stunden lang unter Rückfluss erhitzt. Die Lösung sollte homogen werden.

  • Nach Abschluss der Reaktion wird das Gemisch auf Raumtemperatur abgekühlt, wobei sich typischerweise ein Feststoff bildet.

  • Der Kolben wird anschließend in ein Eisbad gestellt, um die Ausfällung des Produkts zu maximieren.

  • Der ausgefallene Feststoff wird durch Vakuumfiltration über einen Büchnertrichter abgetrennt.

  • Der Filterkuchen wird mit einer kleinen Menge kaltem Ethanol gewaschen, um anhaftendes Essigsäureanhydrid und Essigsäure zu entfernen.

  • Das Rohprodukt wird aus heißem Ethanol umkristallisiert, um eine hohe Reinheit zu erzielen.

  • Das reine, kristalline Produkt (farblose Nadeln) wird im Vakuum getrocknet.

Erwartete Ergebnisse:

  • Ausbeute: Typischerweise 80-90%.

  • Charakterisierung: Die Identität und Reinheit des Produkts sollte mittels Schmelzpunktbestimmung, Infrarotspektroskopie (IR), Kernspinresonanzspektroskopie (¹H-NMR, ¹³C-NMR) und Massenspektrometrie (MS) bestätigt werden.

    • Erwarteter Schmelzpunkt: ~150-152 °C.

    • IR (KBr, cm⁻¹): Charakteristische Banden bei ~1760 (C=O, Lacton), ~1685 (C=N).

    • ¹H-NMR (CDCl₃, δ ppm): Singulett für die Methylgruppe bei ~2.4 ppm; Multipletts für die aromatischen Protonen im Bereich von 7.5-8.2 ppm.

Derivatisierungsstrategien zur Erzeugung einer Wirkstoffbibliothek

Ausgehend vom 6-Brom-2-methyl-4H-3,1-benzoxazin-4-on können durch nukleophile Angriffe am C4-Carbonyl verschiedene heterozyklische Systeme synthetisiert werden. Wir konzentrieren uns auf die Synthese von Chinazolinonen, einer Strukturklasse, die für ihre breite Palette an biologischen Aktivitäten bekannt ist.

Workflow der Derivatisierung

Derivatization_Workflow A 6-Brom-2-methyl-4H-3,1-benzoxazin-4-on (Ausgangsmaterial) B Weg A: Reaktion mit primären Aminen (R-NH₂) A->B Pyridin, Rückfluss C Weg B: Reaktion mit Hydrazinhydrat (NH₂NH₂·H₂O) A->C Ethanol, Rückfluss D 6-Brom-2-methyl-3-substituierte Chinazolin-4(3H)-one B->D E 6-Brom-3-amino-2-methyl Chinazolin-4(3H)-on C->E F Biologisches Screening (Antimikrobiell, Zytotoxisch) D->F E->F

Abbildung 1: Allgemeiner Workflow für die Derivatisierung von 6-Brom-2-methyl-4H-3,1-benzoxazin-4-on.

Protokoll 3.1: Weg A - Synthese von 6-Brom-2-methyl-3-substituierten-Chinazolin-4(3H)-onen

Begründung der Methode: Primäre Amine greifen das C4-Carbonyl des Benzoxazinons an, was zu einer Ringöffnung führt. Das resultierende Amid-Intermediat cyclisiert dann unter Wasserabspaltung zum thermodynamisch stabileren Chinazolinon-Ring. Pyridin wird als basischer Katalysator und Lösungsmittel verwendet, um die Reaktion zu fördern.

Materialien:

  • 6-Brom-2-methyl-4H-3,1-benzoxazin-4-on

  • Verschiedene primäre Amine (z.B. Anilin, Benzylamin, Cyclohexylamin)

  • Trockenes Pyridin

  • Standard-Glasgeräte für Rückfluss-Synthese

  • Salzsäure (10%ige wässrige Lösung)

  • Eisbad, Büchnertrichter

Schritt-für-Schritt-Verfahren:

  • In einem Rundkolben werden 1,0 g (ca. 4,17 mmol) 6-Brom-2-methyl-4H-3,1-benzoxazin-4-on in 15 ml trockenem Pyridin gelöst.

  • Eine äquimolare Menge (4,17 mmol) des entsprechenden primären Amins wird langsam zugegeben.

  • Das Reaktionsgemisch wird für 6-8 Stunden unter Rückfluss erhitzt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Nach Abschluss der Reaktion wird das Gemisch abgekühlt und langsam in ein Becherglas mit 100 ml eiskalter, 10%iger Salzsäure gegossen, um das Pyridin zu neutralisieren und das Produkt auszufällen.

  • Der entstandene Niederschlag wird 30 Minuten lang gerührt, dann abfiltriert, gründlich mit kaltem Wasser gewaschen und an der Luft getrocknet.

  • Das Rohprodukt wird aus einem geeigneten Lösungsmittel (z.B. Ethanol oder Essigsäure) umkristallisiert.

Protokoll 3.2: Weg B - Synthese von 6-Brom-3-amino-2-methyl-Chinazolin-4(3H)-on

Begründung der Methode: Die Reaktion mit Hydrazinhydrat verläuft analog zur Aminolyse. Das Hydrazin greift nukleophil an, was zur Bildung eines stabilen, am N3-Atom aminosubstituierten Chinazolinons führt. Diese 3-Amino-Gruppe ist selbst ein reaktiver "Griff", der weitere Funktionalisierungen, z.B. zur Bildung von Schiff'schen Basen, ermöglicht und somit die strukturelle Vielfalt der Bibliothek weiter erhöht.

Materialien:

  • 6-Brom-2-methyl-4H-3,1-benzoxazin-4-on

  • Hydrazinhydrat (80%ige Lösung)

  • Ethanol

  • Standard-Glasgeräte für Rückfluss-Synthese

Schritt-für-Schritt-Verfahren:

  • 1,0 g (ca. 4,17 mmol) 6-Brom-2-methyl-4H-3,1-benzoxazin-4-on wird in 20 ml Ethanol in einem Rundkolben suspendiert.

  • Eineinhalb Äquivalente (ca. 6,25 mmol) Hydrazinhydrat werden langsam zugegeben.

  • Das Gemisch wird für 4-6 Stunden unter Rückfluss erhitzt, bis die DC eine vollständige Umsetzung anzeigt.

  • Die Reaktionsmischung wird auf Raumtemperatur abgekühlt. Der ausgefallene Feststoff wird abfiltriert.

  • Der Feststoff wird mit kaltem Ethanol gewaschen und aus Ethanol umkristallisiert, um das reine Produkt zu erhalten.

Biologisches Screening: Protokolle und Datenauswertung

Nach der Synthese und Reinigung müssen die neuen Derivate auf ihre biologische Aktivität getestet werden. Hier werden zwei Standard-Screening-Methoden vorgestellt: eine für die antimikrobielle und eine für die zytotoxische (Antikrebs-) Aktivität.

Protokoll 4.1: Antimikrobielle Aktivitätsprüfung (Broth Microdilution Assay)

Begründung der Methode: Diese Methode ist ein standardisiertes Verfahren zur Bestimmung der minimalen Hemmkonzentration (MHK), der niedrigsten Konzentration einer Substanz, die das sichtbare Wachstum eines Mikroorganismus hemmt.

Workflow des antimikrobiellen Screenings:

Antimicrobial_Screening A Stammlösungen der Derivate (in DMSO) B Serielle Verdünnung in 96-Well-Platte A->B C Inokulation mit Bakterien-/Pilzsuspension B->C D Inkubation (z.B. 24h bei 37°C) C->D E Visuelle oder photometrische Auswertung der Trübung D->E F Bestimmung der MHK (Minimale Hemmkonzentration) E->F

Abbildung 2: Schematischer Ablauf des Broth Microdilution Assays zur Bestimmung der MHK.

Schritt-für-Schritt-Verfahren:

  • Vorbereitung: Stammlösungen der Testverbindungen (z.B. 1 mg/ml) in Dimethylsulfoxid (DMSO) herstellen. Bakterien- oder Pilzstämme (z.B. Staphylococcus aureus, Escherichia coli, Candida albicans) in geeignetem Nährmedium (z.B. Müller-Hinton-Bouillon) über Nacht kultivieren und auf eine standardisierte Dichte (z.B. 0,5 McFarland-Standard) einstellen.

  • Verdünnungsreihe: In einer sterilen 96-Well-Mikrotiterplatte werden serielle Zweifach-Verdünnungen der Testverbindungen in Nährmedium hergestellt. Typische Konzentrationsbereiche liegen zwischen 256 µg/ml und 0,5 µg/ml.

  • Inokulation: Jede Vertiefung wird mit der standardisierten Mikroorganismensuspension inokuliert. Positiv- (nur Medium und Inokulum) und Negativkontrollen (nur Medium) müssen mitgeführt werden.

  • Inkubation: Die Platte wird bei optimalen Bedingungen (z.B. 37 °C für 18-24 Stunden) inkubiert.

  • Auswertung: Die MHK ist die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum (Trübung) zu erkennen ist.

Protokoll 4.2: Zytotoxizitätsprüfung (MTT-Assay)

Begründung der Methode: Der MTT-Assay ist ein kolorimetrischer Test zur Messung der zellulären metabolischen Aktivität. Lebensfähige Zellen mit aktiven Mitochondrien reduzieren das gelbe Tetrazoliumsalz MTT zu einem violetten Formazan-Kristall. Die Menge des gebildeten Farbstoffs ist proportional zur Anzahl der lebenden Zellen.

Schritt-für-Schritt-Verfahren:

  • Zellkultur: Kultivieren Sie die gewünschte Krebszelllinie (z.B. HeLa, MCF-7) in geeignetem Medium und säen Sie die Zellen in einer 96-Well-Platte mit einer Dichte von ca. 5.000-10.000 Zellen pro Vertiefung aus. Inkubieren Sie die Platte für 24 Stunden, damit die Zellen anhaften können.

  • Behandlung: Bereiten Sie Verdünnungen Ihrer Derivate im Zellkulturmedium vor und ersetzen Sie das Medium in den Wells durch die medienhaltigen Verbindungen. Führen Sie eine Kontrolle mit dem Lösungsmittel (z.B. DMSO) und eine unbehandelte Kontrolle mit.

  • Inkubation: Inkubieren Sie die Zellen für weitere 48-72 Stunden mit den Verbindungen.

  • MTT-Zugabe: Fügen Sie jeder Vertiefung MTT-Lösung (typischerweise 5 mg/ml in PBS) hinzu und inkubieren Sie für weitere 2-4 Stunden bei 37 °C.

  • Solubilisierung: Entfernen Sie das Medium und lösen Sie die gebildeten Formazan-Kristalle in einem geeigneten Lösungsmittel (z.B. DMSO oder saurer Isopropanol-Lösung).

  • Messung: Messen Sie die Absorption bei einer Wellenlänge von ca. 570 nm mit einem Plattenlesegerät.

  • Auswertung: Die prozentuale Zellviabilität wird im Vergleich zur Lösungsmittelkontrolle berechnet. Daraus kann der IC₅₀-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt) ermittelt werden.

Zusammenfassung der Daten und erwartete Ergebnisse

Die Ergebnisse der Synthese und des Screenings sollten systematisch erfasst werden. Eine Tabelle ist ideal, um die Struktur-Wirkungs-Beziehungen (SAR) auf einen Blick zu erfassen.

Tabelle 1: Beispielhafte Zusammenfassung der synthetisierten Derivate und ihrer biologischen Aktivität

VerbindungscodeR-Gruppe (für Weg A)Ausbeute (%)MHK (µg/ml) vs. S. aureusIC₅₀ (µM) vs. HeLa
BZ-01 Phenyl856425.3
BZ-02 4-Chlorophenyl821610.8
BZ-03 Benzyl7812845.1
BZ-04 Cyclohexyl75>256>100
BZ-AM -NH₂ (aus Weg B)903218.5
Ciprofloxacin (Kontrolle)-0.5-
Doxorubicin (Kontrolle)--0.8

Hinweis: Die in der Tabelle dargestellten Daten sind hypothetisch und dienen nur zur Veranschaulichung.

Die Ergebnisse könnten zeigen, dass aromatische Substituenten am N3-Atom (z.B. BZ-01, BZ-02) eine höhere Aktivität aufweisen als aliphatische (BZ-03, BZ-04). Eine elektronenziehende Gruppe wie Chlor am Phenylring (BZ-02) könnte die Aktivität weiter steigern. Das 3-Amino-Derivat (BZ-AM) könnte ebenfalls eine vielversprechende Aktivität zeigen und als Ausgangspunkt für weitere Modifikationen dienen.

Fazit und Ausblick

Dieser Leitfaden hat einen umfassenden, praxisorientierten Rahmen für die Synthese und das biologische Screening von Derivaten des 6-Brom-2-methyl-4H-3,1-benzoxazin-4-on-Gerüsts geliefert. Die vorgestellten Protokolle sind robust und ermöglichen die Erzeugung einer vielfältigen Bibliothek von Chinazolinon-Derivaten. Die systematische Untersuchung dieser Verbindungen kann zur Identifizierung neuer Leitstrukturen mit potenzieller antimikrobieller oder Antikrebs-Wirkung führen und somit einen wertvollen Beitrag zur Wirkstoffforschung leisten.

Referenzen

  • Title: Recent Advances in the Synthesis and Biological Activity of 3,1-Benzoxazin-4-ones Source: Molecules (MDPI) URL: [Link]

  • Title: A Review on Synthetic Approaches and Pharmacological Aspects of Quinazolinone Nucleus Source: Synthetic Communications URL: [Link]

  • Title: The Role of Halogen Bonds in Drug Design Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Synthesis and reactions of 4H-3,1-benzoxazin-4-ones Source: Arkivoc URL: [Link]

  • Title: Quinazoline and Quinazolinone as Important Scaffolds in Drug Discovery: A Review Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis of new 3-amino-2-substituted-quinazolin-4(3H)-one derivatives and their evaluation as anticonvulsant agents Source: Medicinal Chemistry Research URL: [Link]

  • Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: The use of MTT assay for the evaluation of cytotoxic activity of anticancer drugs Source: Contemp Oncol (Pozn) URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. The purity of this compound is paramount for its successful application in drug discovery and development, as even minor impurities can lead to ambiguous biological data or complications in subsequent synthetic steps.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols based on established chemical principles and field-proven techniques for analogous structures.

Understanding the Molecule and Potential Impurities

6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one is a substituted benzoxazinone, a class of compounds known for their diverse biological activities.[1] Its synthesis typically involves the cyclization of an N-acyl anthranilic acid derivative.[2][3] Understanding the synthetic route is the first step in diagnosing purification challenges, as the primary impurities are often related to the starting materials or side reactions.

Common Potential Impurities:

  • Unreacted 2-Amino-5-bromobenzoic acid: The primary starting material for many synthetic routes.

  • Acetic Anhydride/Acetyl Chloride: Acylating agents used in the synthesis.

  • N-acetyl-2-amino-5-bromobenzoic acid: The acylated, uncyclized intermediate.

  • Hydrolysis Product (2-acetamido-5-bromobenzoic acid): The benzoxazinone ring is susceptible to hydrolysis, especially in the presence of water or other nucleophiles, which can open the oxazine ring.[4]

  • Polymeric by-products: Can form under harsh reaction conditions.

The presence of these impurities can manifest in various ways, from discolored solids and low melting points to poor resolution in analytical chromatography and unexpected downstream reactivity.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one in a question-and-answer format.

Q1: My crude product is a sticky, oily solid instead of a crystalline powder. What should I do?

A1: This is a common issue often caused by residual solvents or the presence of low-melting point impurities.

  • Causality: The N-acetylated intermediate is more polar and may have a lower melting point than the final product. Residual acetic anhydride can also contribute to an oily consistency.

  • Troubleshooting Steps:

    • Trituration: Begin by triturating the crude material with a non-polar solvent in which the desired product has minimal solubility, such as hexanes or diethyl ether. This will wash away highly non-polar impurities and can often induce crystallization.

    • Solvent Removal: Ensure all reaction solvents (like pyridine or acetic acid) are thoroughly removed under high vacuum. Co-evaporation with a solvent like toluene can help remove azeotropically bound residues.

    • Proceed to Recrystallization: If trituration yields a solid, proceed with a full recrystallization protocol as detailed in Section 4.

Q2: During recrystallization, my compound "oils out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the solute's solubility at a given temperature is exceeded, but the solution is still above the compound's melting point, leading to the formation of a liquid phase instead of a solid crystal lattice.

  • Causality: This can be due to using a solvent in which the compound is too soluble, or the presence of impurities that depress the melting point.

  • Troubleshooting Workflow:

G start Oiling Out Observed step1 Re-heat solution to re-dissolve the oil. start->step1 step2 Add more solvent (5-10% increments). step1->step2 step3 Allow to cool very slowly. (e.g., in a dewar or insulated bath) step2->step3 step4 Scratch the inside of the flask with a glass rod. step3->step4 step5 Add a seed crystal of pure product. step4->step5 decision1 Did crystals form? step5->decision1 success Collect Crystals by Filtration decision1->success  Yes failure Try a different solvent system. decision1->failure  No G start Crude Product step1 Dissolve in minimal DCM start->step1 step2 Adsorb onto a small amount of silica gel step1->step2 step3 Evaporate solvent to get a dry powder step2->step3 step4 Prepare silica gel column in Hexanes step3->step4 step5 Dry load the sample onto the column step4->step5 step6 Elute with a gradient of Ethyl Acetate in Hexanes (e.g., 5% -> 30%) step5->step6 step7 Monitor fractions by TLC step6->step7 step8 Combine pure fractions step7->step8 end Evaporate solvent to yield pure product step8->end

Sources

Stability of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've initiated comprehensive Google searches focused on the stability, reactivity, and degradation pathways of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one. I'm prioritizing its behavior in diverse organic and aqueous solvents. I plan to analyze the search results to find key insights.

Analyzing Search Results

I'm now analyzing the Google search results, aiming to identify key factors that influence the compound's stability, such as solvent polarity and temperature. I'm focusing on established analytical methods like HPLC for stability assessment. I'm also preparing for the next step, which will be structuring the support content in a Q&A format.

Expanding Search Parameters

I'm expanding my Google searches. I will now look at factors such as pH and the presence of nucleophiles, along with previously investigated elements. I'm also broadening my analytical method search to include LC-MS and NMR. My next task will be structuring the support content in a Q&A format, and creating a troubleshooting guide and FAQs to address user concerns.

Technical Support Center: Optimizing Reaction Conditions for 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. 4H-3,1-benzoxazin-4-ones are significant synthons in medicinal chemistry, possessing a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][4] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible outcomes in your laboratory.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one derivatives, with a focus on the common synthetic route from 2-amino-5-bromobenzoic acid (a substituted anthranilic acid) and acetic anhydride.

Low or No Product Yield

Q1: I am getting a very low yield of my desired 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one. What are the potential causes and how can I improve it?

A1: Low product yield is a common issue that can stem from several factors throughout the experimental process. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials:

    • 2-Amino-5-bromobenzoic Acid: Ensure the starting anthranilic acid derivative is pure and dry. Impurities can interfere with the reaction. Consider recrystallizing the starting material if its purity is questionable.

    • Acetic Anhydride: Use freshly opened or properly stored acetic anhydride. Acetic anhydride is highly susceptible to hydrolysis, forming acetic acid, which will not facilitate the desired cyclization and can lead to the formation of N-acetylated starting material as a major byproduct.

  • Reaction Conditions:

    • Temperature and Reaction Time: The cyclization reaction typically requires heating.[1] Insufficient temperature or reaction time may lead to incomplete conversion. Conversely, excessively high temperatures or prolonged heating can cause decomposition of the product or starting material. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Moisture: The reaction is sensitive to moisture due to the reactivity of acetic anhydride. Ensure all glassware is thoroughly dried, and the reaction is conducted under anhydrous conditions if possible (e.g., under a nitrogen or argon atmosphere).

  • Work-up Procedure:

    • Product Precipitation: The product is typically isolated by pouring the reaction mixture into cold water or an ice bath to precipitate the solid. If the product is not crashing out, it might be due to insufficient cooling or a smaller scale reaction where the product remains dissolved. Try adding more ice or placing it in a freezer for a longer duration.

    • pH Adjustment: In some cases, adjusting the pH of the aqueous mixture might be necessary to ensure complete precipitation of the product.

Formation of Side Products

Q2: My TLC analysis shows multiple spots in addition to my product spot. What are the likely side products and how can I minimize their formation?

A2: The formation of side products is a frequent challenge. Understanding the potential side reactions is key to mitigating them.

  • N-acetyl-2-amino-5-bromobenzoic acid: This is the most common byproduct, formed by the acylation of the amino group of the starting material without subsequent cyclization.

    • Cause: Insufficient heating or the presence of water which hydrolyzes the acetic anhydride.

    • Solution: Ensure adequate heating to promote the intramolecular cyclization. Using an excess of acetic anhydride can also drive the reaction towards the desired product.

  • Ring-Opened Products: The 4H-3,1-benzoxazin-4-one ring is susceptible to nucleophilic attack and can undergo hydrolysis, especially under basic or strongly acidic conditions during work-up.

    • Cause: Exposure to strong nucleophiles (e.g., hydroxide ions if the pH is too high during work-up).

    • Solution: Maintain a neutral or slightly acidic pH during the work-up and purification steps. Avoid prolonged exposure to basic conditions.

  • Polymeric Materials: In some instances, dark, tar-like substances may form.

    • Cause: Overheating or the presence of impurities that catalyze polymerization.

    • Solution: Carefully control the reaction temperature and ensure the purity of your starting materials.

Product Purification and Characterization

Q3: I have isolated a crude product, but I am struggling to purify it. What are the recommended purification techniques?

A3: Effective purification is crucial for obtaining a high-purity final compound.

  • Recrystallization: This is the most common and effective method for purifying solid 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one derivatives.

    • Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for this class of compounds include ethanol, isopropanol, or mixtures of ethanol and water. Experiment with small amounts of your crude product to find the optimal solvent system.

  • Column Chromatography: If recrystallization is ineffective due to the presence of impurities with similar solubility profiles, silica gel column chromatography can be employed.

    • Eluent System: A mixture of non-polar and polar solvents, such as hexane/ethyl acetate or dichloromethane/methanol, is typically used. The optimal eluent system should be determined by TLC analysis, aiming for a retention factor (Rf) of around 0.3-0.4 for the desired product.

Q4: What are the key analytical techniques and expected spectral data for confirming the structure of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one?

A4: A combination of spectroscopic methods is essential for unambiguous structure elucidation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Look for a singlet corresponding to the methyl group (CH₃) protons, typically in the range of δ 2.0-2.5 ppm.

    • The aromatic protons will appear as a set of signals in the aromatic region (δ 7.0-8.5 ppm), with splitting patterns consistent with the substitution on the benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Expect a signal for the carbonyl carbon (C=O) of the oxazinone ring around δ 160-170 ppm.

    • The carbon of the methyl group will appear in the aliphatic region (around δ 20-30 ppm).

    • Signals for the aromatic carbons and the C=N carbon will also be present.

  • IR (Infrared) Spectroscopy:

    • A strong absorption band corresponding to the C=O stretch of the lactone should be observed around 1750-1770 cm⁻¹.

    • A band for the C=N stretch is expected around 1620-1640 cm⁻¹.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound. The characteristic isotopic pattern for bromine (approximately 1:1 ratio for M⁺ and M+2) should be clearly visible.

Experimental Protocol: Synthesis of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one

This protocol provides a detailed, step-by-step methodology for the synthesis of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one.

Materials:

  • 2-Amino-5-bromobenzoic acid

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beaker

  • Ice bath

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask, add 1.0 equivalent of 2-amino-5-bromobenzoic acid.

    • Add 3-5 equivalents of acetic anhydride. The acetic anhydride acts as both a reagent and a solvent.[1]

    • Add a magnetic stir bar to the flask.

  • Reaction:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux (approximately 140 °C) using a heating mantle or oil bath.

    • Maintain the reflux with continuous stirring for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and water while stirring. This will precipitate the crude product and hydrolyze the excess acetic anhydride.

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water to remove any remaining acetic acid and other water-soluble impurities.

  • Purification:

    • Dry the crude product in a vacuum oven or air-dry.

    • Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one.

Data Presentation

Table 1: Troubleshooting Guide Summary

Issue Potential Cause Recommended Solution
Low/No Yield Impure starting materialsRecrystallize 2-amino-5-bromobenzoic acid. Use fresh acetic anhydride.
Insufficient heatingEnsure the reaction reaches and maintains reflux. Monitor with TLC.
Presence of moistureUse oven-dried glassware.
Incomplete precipitationUse a colder ice bath, add more ice, or increase precipitation time.
Side Products N-acetylation without cyclizationEnsure adequate heating. Use excess acetic anhydride.
Ring-openingMaintain neutral or slightly acidic pH during work-up.
PolymerizationControl reaction temperature carefully. Use pure starting materials.
Purification Issues Ineffective recrystallizationTry different solvent systems. Consider column chromatography.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 2-Amino-5-bromobenzoic acid C Combine and Reflux (140°C, 2-4h) A->C B Acetic Anhydride B->C D Cool to RT C->D E Pour into Ice/Water D->E F Filter and Wash E->F G Crude Product F->G H Recrystallization (e.g., Ethanol) G->H I Pure Product H->I

Sources

Technical Support Center: Synthesis of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights into identifying, mitigating, and troubleshooting common impurities encountered during this procedure.

The Synthetic Pathway: An Overview

The most direct and widely adopted method for synthesizing 2-methyl-4H-3,1-benzoxazin-4-one derivatives is the cyclization of the corresponding anthranilic acid using acetic anhydride.[1][2] In this case, 2-amino-5-bromobenzoic acid is heated with acetic anhydride, which serves as both the acetylating agent and the dehydrating agent to facilitate ring closure.

The reaction proceeds in two main stages:

  • N-Acetylation: The amino group of 2-amino-5-bromobenzoic acid is first acetylated by acetic anhydride to form the key intermediate, 2-acetamido-5-bromobenzoic acid.

  • Cyclodehydration: This intermediate then undergoes intramolecular cyclization with the elimination of a water molecule to form the desired 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one product.

Understanding this pathway is crucial because the most common impurities are unreacted starting materials or intermediates from this very process.

Synthesis_Pathway Fig. 1: Synthesis Pathway and Impurity Formation cluster_reactants Reactants cluster_main_path Main Reaction Pathway cluster_impurities Common Impurities A 2-Amino-5-bromobenzoic Acid (Starting Material) C 2-Acetamido-5-bromobenzoic Acid (N-acetyl Intermediate) A->C N-Acetylation (Heat) B Acetic Anhydride B->C N-Acetylation (Heat) D 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one (Target Product) C->D Cyclodehydration (-H2O) E Hydrolysis Product (2-Acetamido-5-bromobenzoic Acid) D->E Hydrolysis (+H2O)

Caption: Fig. 1: Synthetic route to 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one and points of impurity entry.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My final product shows a broad melting point and appears discolored. What are the most probable impurities?

A: A broad melting point is a classic sign of impurity. In this synthesis, the issue almost always traces back to three key compounds:

  • Unreacted 2-Amino-5-bromobenzoic Acid: If the reaction is incomplete, the starting material will contaminate your product. This is common if reaction times are too short or the temperature is too low.

  • 2-Acetamido-5-bromobenzoic Acid (N-acetyl Intermediate): This is the most common impurity. It forms when the initial N-acetylation occurs, but the subsequent ring-closing (cyclodehydration) step is incomplete.

  • Hydrolysis Product: The benzoxazinone ring is an activated ester and is susceptible to hydrolysis. Exposure to moisture during the reaction or, more commonly, during the workup and purification, can reopen the ring to yield 2-Acetamido-5-bromobenzoic Acid.

Q2: How can I efficiently detect and differentiate these impurities in my crude product?

A: A multi-tiered analytical approach is recommended for robust quality control.

  • Thin-Layer Chromatography (TLC): This is the fastest method for a qualitative assessment.

    • Rationale: The impurities have different polarities. The carboxylic acid group in the starting material and the intermediate makes them significantly more polar than the final, neutral benzoxazinone product.

    • Protocol: See the detailed TLC protocol in the "Protocols & Methodologies" section below. You should observe the product with a high Rf value, while the intermediate and starting material will have much lower Rf values.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive.

    • Rationale: The acidic proton of the carboxylic acid (-COOH) in the starting material and intermediate gives a characteristic broad singlet far downfield (typically >10 ppm), which will be absent in the pure product. The aromatic protons will also show distinct patterns for each compound.

  • Infrared (IR) Spectroscopy:

    • Rationale: The impurities will show a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), which is absent in the target compound. The product will have a characteristic lactone C=O stretch (around 1760-1770 cm⁻¹).

Q3: My TLC analysis shows a significant amount of the N-acetyl intermediate. How can I optimize the reaction to ensure complete cyclization?

A: The presence of the intermediate is a clear indication that the cyclodehydration step is the bottleneck. Here’s how to address it:

  • Anhydrous Conditions: Acetic anhydride's role is to remove water to facilitate ring closure. Ensure your starting material is perfectly dry and that the reaction is protected from atmospheric moisture (e.g., using a drying tube).

  • Reaction Temperature and Duration: This reaction typically requires heat to overcome the activation energy for cyclization. Refluxing in acetic anhydride is a common procedure.[2] If you are still seeing the intermediate, consider increasing the reaction time moderately (e.g., from 2 hours to 4 hours) or ensuring the temperature is consistently at reflux.

  • Purity of Acetic Anhydride: Use a fresh, high-purity bottle of acetic anhydride. Older bottles can absorb atmospheric moisture, reducing their efficacy as a dehydrating agent.

Q4: I suspect my product is degrading during aqueous workup or recrystallization. What are the best practices to maintain its integrity?

A: Your suspicion is well-founded. The oxazinone ring is sensitive to nucleophiles, including water and alcohols, especially when heated.[3]

  • Minimize Contact with Water: After the reaction, excess acetic anhydride is often removed under vacuum. Instead of a traditional aqueous wash, consider precipitating the crude product by pouring the reaction mixture onto ice or into cold water, then filtering quickly and drying thoroughly under a high vacuum.

  • Purification Strategy:

    • Recrystallization: This is the preferred method for purification.[4] Choose anhydrous solvents. A solvent system like ethyl acetate/heptane or toluene can be effective. Avoid using hot ethanol or methanol if possible, as these can also act as nucleophiles and open the ring; if you must use them, do so quickly and at the lowest temperature necessary for dissolution.

    • Column Chromatography: If recrystallization fails, silica gel chromatography can be used. However, ensure the use of anhydrous solvents, as the silica surface can hold water.

Impurity Profile Summary

The following table provides a quick reference for the common impurities discussed.

Impurity NameStructureMolecular FormulaMolar Mass ( g/mol )Formation Mechanism
2-Amino-5-bromobenzoic Acid Br-C₆H₃(NH₂)-COOHC₇H₆BrNO₂216.03Incomplete reaction; unconsumed starting material.
2-Acetamido-5-bromobenzoic Acid Br-C₆H₃(NHCOCH₃)-COOHC₉H₈BrNO₃258.07Incomplete cyclodehydration of the N-acetyl intermediate or hydrolysis of the final product.

Protocols & Methodologies

Standard Synthesis Protocol for 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one

Materials:

  • 2-Amino-5-bromobenzoic acid

  • Acetic anhydride

  • Round-bottom flask with reflux condenser and drying tube

Procedure:

  • Place 2-amino-5-bromobenzoic acid (1.0 eq) in a dry round-bottom flask equipped with a magnetic stir bar.

  • Add an excess of acetic anhydride (5-10 eq).

  • Fit the flask with a reflux condenser protected by a calcium chloride drying tube.

  • Heat the mixture to reflux (approx. 140 °C) with stirring for 2-4 hours. Monitor the reaction's progress via TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization.

Purification Protocol: Recrystallization
  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate or toluene) to just dissolve the solid.

  • If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated briefly before being filtered hot through a celite pad.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold, non-polar solvent (like hexane or heptane), and dry thoroughly under a high vacuum.

Analytical Protocol: Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: 30% Ethyl Acetate in Hexane (v/v). This may require optimization.

  • Visualization: UV light (254 nm).

  • Expected Results:

    • Product (6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one): High Rf (e.g., ~0.6-0.7).

    • Intermediate (2-Acetamido-5-bromobenzoic Acid): Low Rf (e.g., ~0.1-0.2).

    • Starting Material (2-Amino-5-bromobenzoic Acid): Very low Rf, often near the baseline.

References

  • Al-Suod, H. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Organic Chemistry Portal. Retrieved from [Link]

  • Soliman, M. H., El-Sakka, S. S., & El-Shalakany, E. M. (2022). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry, 79(597), 441-446. [Link]

  • Soliman, M. H., El-Sakka, S. S., & El-Shalakany, E. M. (2022). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. CHI. [Link]

  • Reddy, C. R., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(7), 1543. [Link]

  • Reddy, C. R., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. [Link]

  • Ghorbani-Choghamarani, A., & Yousofvand, Z. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Journal of the Brazilian Chemical Society, 24(3), 517-523. [Link]

  • Errac-Balgam, M., et al. (1966). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1804-1806. [Link]

  • Al-Adilee, K. J., & Al-Amery, K. A. H. (2016). Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application. Oriental Journal of Chemistry, 32(2), 1141-1153. [Link]

  • PubChem. (n.d.). 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. PubChem. Retrieved from [Link]

  • Bakulev, V. A., et al. (2020). Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[1][2]benzoxazines. Russian Chemical Bulletin, 69(8), 1549-1555. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 549-554. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo-1-methyl-4-[2-(4-methylbenzylidene)hydrazinylidene]. PubChem. Retrieved from [Link]

Sources

Validation & Comparative

In Vivo Validation of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one: A Comparative Guide to Assessing Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one, a compound belonging to the versatile benzoxazinone class of heterocycles. While this specific molecule is not extensively characterized in publicly available literature, the broader benzoxazinone scaffold is associated with a range of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties.[1][2] This guide, therefore, extrapolates from the known activities of structurally related compounds to propose and detail a robust preclinical validation strategy focused on its potential as an anti-inflammatory agent.

Our approach is grounded in established pharmacological models and emphasizes a comparative analysis against well-characterized non-steroidal anti-inflammatory drugs (NSAIDs), providing a clear context for interpreting the experimental outcomes.

Rationale for Anti-Inflammatory Investigation

The 4H-3,1-benzoxazin-4-one core is a privileged scaffold in medicinal chemistry. Notably, derivatives of this structure have been identified as inhibitors of Cathepsin G, a serine protease released by neutrophils at sites of inflammation.[3] Cathepsin G plays a role in tissue degradation and the inflammatory cascade.[3] Furthermore, other substituted benzoxazinones have demonstrated direct anti-inflammatory effects in various assays.[4] Based on this precedent, we hypothesize that 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one may exert anti-inflammatory effects, potentially through the inhibition of key inflammatory mediators or enzymes.

To rigorously test this hypothesis, this guide will focus on two well-established and complementary in vivo models of inflammation:

  • Carrageenan-Induced Paw Edema: A model of acute, localized inflammation.[5][6][7]

  • Lipopolysaccharide (LPS)-Induced Systemic Inflammation: A model that mimics a systemic inflammatory response.[3][8][9]

As benchmarks for comparison, we will utilize two standard-of-care NSAIDs with distinct mechanisms of action:

  • Indomethacin: A non-selective cyclooxygenase (COX) inhibitor.[10][11][12]

  • Celecoxib: A selective COX-2 inhibitor.[13][14][15]

Comparative In Vivo Validation Workflow

The following diagram outlines the proposed experimental workflow for a comprehensive in vivo assessment of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one.

G cluster_0 Phase 1: Acute Localized Inflammation cluster_1 Phase 2: Systemic Inflammation A Carrageenan-Induced Paw Edema in Rats/Mice B Animal Grouping: - Vehicle Control - 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one (Multiple Doses) - Indomethacin (Positive Control) - Celecoxib (Positive Control) A->B E LPS-Induced Systemic Inflammation in Mice C Paw Volume Measurement (Plethysmometer) at 0, 1, 2, 3, 4 hours B->C D Post-Mortem Analysis (4 hours): - Paw Tissue for Histopathology - Paw Tissue for Myeloperoxidase (MPO) Assay - Paw Tissue for Cytokine Analysis (e.g., TNF-α, IL-1β) C->D F Animal Grouping: - Saline Control - LPS + Vehicle - LPS + 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one (Optimal Dose from Phase 1) - LPS + Indomethacin E->F G Monitor Clinical Signs: - Body Temperature - Sickness Behavior Score F->G H Blood Collection (e.g., 2, 6, 24 hours): - Serum Cytokine Analysis (TNF-α, IL-6, IL-1β) - Complete Blood Count (CBC) F->H I Organ Collection (24 hours): - Lung and Liver for Histopathology H->I

Caption: Proposed workflow for in vivo validation.

Experimental Protocols

Carrageenan-Induced Paw Edema Model

This model is highly reproducible for screening acute anti-inflammatory activity.[6] Carrageenan injection induces a biphasic inflammatory response, with the initial phase involving the release of histamine and serotonin, and the later phase mediated by prostaglandins and neutrophil infiltration.[6][7]

Protocol:

  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Acclimatization: House animals for at least one week under standard laboratory conditions.

  • Grouping (n=6-8 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose, orally).

    • Group 2-4: 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one (e.g., 10, 30, 100 mg/kg, orally).

    • Group 5: Indomethacin (10 mg/kg, orally) as a positive control.[16]

    • Group 6: Celecoxib (e.g., 30 mg/kg, orally) as a positive control.[17]

  • Dosing: Administer the test compounds or vehicle orally one hour before carrageenan injection.[18]

  • Induction of Edema: Inject 0.1 mL of 1% λ-carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.[5][18][19]

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection.[5][20]

  • Calculation of Edema Inhibition:

    • Percent edema = [(Vt - V0) / V0] * 100

    • Percent inhibition = [(% edema in control - % edema in treated) / % edema in control] * 100

    • Where Vt is the paw volume at time t, and V0 is the baseline paw volume.

  • Post-Mortem Analysis: At the end of the experiment (4 hours), euthanize the animals. Excise the paw tissue for further analysis.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent systemic inflammatory response characterized by the release of pro-inflammatory cytokines.[3][9][21]

Protocol:

  • Animal Model: Male C57BL/6 mice.

  • Grouping (n=6-8 per group):

    • Group 1: Saline control (intraperitoneal injection).

    • Group 2: LPS (e.g., 10 mg/kg, intraperitoneal) + Vehicle (orally).[22]

    • Group 3: LPS + 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one (optimal dose from paw edema model, orally).

    • Group 4: LPS + Indomethacin (10 mg/kg, orally).

  • Dosing: Administer the test compounds or vehicle orally one hour before LPS injection.

  • Induction of Inflammation: Inject LPS intraperitoneally.[22]

  • Monitoring: Observe animals for clinical signs of sickness (piloerection, lethargy, huddling) and measure rectal temperature at regular intervals.

  • Sample Collection: Collect blood via cardiac puncture at specified time points (e.g., 2, 6, and 24 hours) for cytokine analysis.

  • Post-Mortem Analysis: At 24 hours, euthanize the animals and collect organs such as the lungs and liver for histopathological examination to assess inflammation and tissue damage.[23]

Data Analysis and Comparative Endpoints

A thorough comparison requires the analysis of multiple endpoints. The data should be presented in clear, tabular formats to facilitate direct comparison between the test compound and the established NSAIDs.

Table 1: Comparative Efficacy in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)% Edema Inhibition at 3hMPO Activity (U/g tissue)TNF-α Level (pg/mg protein)IL-1β Level (pg/mg protein)
Vehicle Control-0BaselineBaselineBaseline
6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one10DataDataDataData
6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one30DataDataDataData
6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one100DataDataDataData
Indomethacin10DataDataDataData
Celecoxib30DataDataDataData

Table 2: Comparative Efficacy in LPS-Induced Systemic Inflammation

Treatment GroupDose (mg/kg)Peak Serum TNF-α (pg/mL)Peak Serum IL-6 (pg/mL)Lung Histology ScoreLiver Histology Score
Saline Control-BaselineBaseline00
LPS + Vehicle-DataDataDataData
LPS + 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-oneOptimal DoseDataDataDataData
LPS + Indomethacin10DataDataDataData

Mechanistic Insights: Potential Signaling Pathway

Based on the known activities of related compounds, 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one might exert its anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as Cathepsin G or Cyclooxygenases (COX-1/COX-2).

G cluster_0 Inflammatory Stimulus (e.g., Carrageenan, LPS) cluster_1 Neutrophil Activation cluster_2 Potential Points of Inhibition A Cell Membrane Phospholipids B Arachidonic Acid A->B PLA2 C Prostaglandins B->C COX-1 / COX-2 D Inflammation (Vasodilation, Edema, Pain) C->D E Neutrophil Granules F Cathepsin G Release E->F G Tissue Degradation & Pro-inflammatory Cytokine Activation F->G G->D H 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one H->C ? H->F ? I Indomethacin (Non-selective) I->C J Celecoxib (COX-2 Selective) J->C

Caption: Potential anti-inflammatory mechanism of action.

Conclusion and Future Directions

This guide outlines a systematic and comparative approach to the in vivo validation of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one for potential anti-inflammatory activity. By employing well-established models and comparing the compound's performance against standard NSAIDs, researchers can obtain a clear and objective assessment of its efficacy.

Positive results from these initial studies would warrant further investigation into the precise mechanism of action, including in vitro enzyme inhibition assays (e.g., Cathepsin G, COX-1/COX-2), pharmacokinetic profiling, and evaluation in chronic inflammation models, such as collagen-induced arthritis.[24] This structured approach ensures a logical and efficient progression from initial screening to a more comprehensive preclinical characterization.

References

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Available at: [Link]

  • Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model. PubMed. Available at: [Link]

  • LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. PubMed Central. Available at: [Link]

  • Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues. ACS Omega. Available at: [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Research & Allied Sciences. Available at: [Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][25]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PubMed Central. Available at: [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]

  • Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H) -one. SCIREA. Available at: [Link]

  • LPS Model of Systemic Inflammation. Melior Discovery. Available at: [Link]

  • Design, synthesis, characterization and in vitro, in vivo and in silico antimicrobial and antiinflammatory activities of a new series of sulphonamide and carbamate derivatives of a nebivolol intermediate. RSC Publishing. Available at: [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PubMed Central. Available at: [Link]

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Taylor & Francis Online. Available at: [Link]

  • In Vivo Models for Inflammatory Arthritis. PubMed. Available at: [Link]

  • Effective DNA inhibitors of cathepsin g by in vitro selection. PubMed. Available at: [Link]

  • Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. National Institutes of Health. Available at: [Link]

  • The effects of Celecoxib on inflammation and synovial microcirculation in murine antigen-induced arthritis. Clinical and Experimental Rheumatology. Available at: [Link]

  • (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. Available at: [Link]

  • Variation of the Anti-Inflammatory Effect from Indomethacin on Acute and Chronic Inflammation Models. Annex Publishers. Available at: [Link]

  • LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. eLife. Available at: [Link]

  • Computational drug repurposing reveals Alectinib as a potential lead targeting Cathepsin S for therapeutic developments against cancer and chronic pain. Frontiers. Available at: [Link]

  • LPS-induced systemic inflammation is more severe in P2Y12 null mice. PubMed Central. Available at: [Link]

  • In Vivo Effects of Nonselective, Partially Selective, and Selective Non Steroidal Anti-Inflammatory Drugs on Lipid Peroxidation and Antioxidant Enzymes in Patients with Rheumatoid Arthritis: A Clinical Study. National Institutes of Health. Available at: [Link]

  • Celecoxib reduces inflammation and angiogenesis in mice with adenomyosis. PubMed Central. Available at: [Link]

  • In vitro and in vivo assessment of indomethacin-induced genotoxicity: protection by curcumin. PubMed Central. Available at: [Link]

  • In Vivo Animal Models for Immunology and Inflammation. Aragen Life Sciences. Available at: [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available at: [Link]

  • Identification of Novel Cathepsin B Inhibitors with Implications in Alzheimer's Disease: Computational Refining and Biochemical Evaluation. National Institutes of Health. Available at: [Link]

  • Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. MDPI. Available at: [Link]

  • Indomethacin-Induced inflammation in Small Intestine. Creative Animodel. Available at: [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. Available at: [Link]

  • Anti-inflammatory effects of celecoxib in rat lungs with smoke-induced emphysema. American Journal of Physiology-Lung Cellular and Molecular Physiology. Available at: [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]

  • Discovery and Characterization of Zelnecirnon (RPT193), a Potent and Selective CCR4 Antagonist for Allergic Disorders. ACS Publications. Available at: [Link]

Sources

Comparative analysis of synthetic routes for 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Synthesis of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one: A Comparative Analysis of Synthetic Strategies

The 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one scaffold is a crucial heterocyclic motif in medicinal chemistry, frequently serving as a key intermediate in the synthesis of pharmacologically active compounds, including kinase inhibitors and other targeted therapeutics. The strategic placement of the bromine atom at the 6-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery.

This guide provides a comparative analysis of two primary synthetic routes for preparing this valuable intermediate, starting from the commercially available 5-bromoanthranilic acid. We will delve into a traditional two-step approach involving the isolation of an acylated intermediate and a more streamlined one-pot synthesis. The discussion will focus on the mechanistic rationale, experimental protocols, and a critical evaluation of each method's efficiency, scalability, and overall practicality in a research and development setting.

This well-established method prioritizes control and purity by separating the synthesis into two distinct steps: the N-acetylation of 5-bromoanthranilic acid and the subsequent cyclodehydration to form the benzoxazinone ring.

Step 1A: N-Acetylation of 5-Bromoanthranilic Acid

The initial step involves the acylation of the primary amine of 5-bromoanthranilic acid with acetic anhydride. The reaction is typically performed in a solvent that can facilitate the reaction and subsequent precipitation of the product. The carboxylic acid group remains intact during this step.

Step 1B: Cyclodehydration to form the Benzoxazinone

The isolated N-acetyl-5-bromoanthranilic acid is then subjected to cyclodehydration. This is the key ring-forming step where the carboxyl group and the N-acetyl group react intramolecularly to form the six-membered oxazinone ring, eliminating a molecule of water. This is often achieved by heating the intermediate in an excess of a dehydrating agent, which also serves as the acetyl source, such as acetic anhydride.

Experimental Protocol: Route 1

Part A: Synthesis of 2-Acetamido-5-bromobenzoic acid

  • To a solution of 5-bromoanthranilic acid (10.0 g, 46.3 mmol) in a suitable solvent like acetic acid (50 mL), add acetic anhydride (5.6 mL, 55.6 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (200 mL) to precipitate the product.

  • Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-acetamido-5-bromobenzoic acid as a white solid.

Part B: Synthesis of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one

  • Suspend the dried 2-acetamido-5-bromobenzoic acid (10.0 g, 38.7 mmol) in acetic anhydride (40 mL).

  • Add a catalytic amount of a Lewis acid, such as zinc chloride (optional, but can accelerate the reaction), or a few drops of sulfuric acid.

  • Heat the mixture to reflux (approximately 120-140°C) for 3-5 hours.

  • Allow the reaction mixture to cool to room temperature, during which the product may crystallize.

  • Pour the mixture into ice-cold water or an ice/saturated sodium bicarbonate solution to quench excess acetic anhydride and precipitate the product.

  • Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain pure 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one.

Workflow for Route 1: Two-Step Synthesis

cluster_0 Step 1A: N-Acetylation cluster_1 Step 1B: Cyclodehydration A 5-Bromoanthranilic Acid C N-Acetyl-5-bromoanthranilic Acid (Intermediate) A->C Acetic Acid (Solvent) Room Temp, 2-4h B Acetic Anhydride B->C D N-Acetyl-5-bromoanthranilic Acid C->D Isolation & Drying F 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one D->F Reflux (120-140°C) 3-5h E Acetic Anhydride (Excess) E->F cluster_0 One-Pot Reaction cluster_1 In-situ Intermediate A 5-Bromoanthranilic Acid D N-Acetyl-5-bromoanthranilic Acid A->D N-Acetylation B Acetic Anhydride (Excess) B->D C Sodium Acetate (Catalyst) C->D Catalysis E 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one D->E Reflux (130-140°C) 4-6h

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one
Reactant of Route 2
6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.